periconicin B
Overview
Description
Periconicin B is a fusicoccane diterpene . It was originally isolated from the cultures of endophytic fungus Periconia sp. OBW-15 . The potent pharmacological agents from this genus are periconicin A, which acts as an antimicrobial, pericochlorosin B as an anti-human immunodeficiency virus (HIV), peribysin D, and pericosine A as cytotoxic agents, and periconianone A as an anti-inflammatory agent .
Synthesis Analysis
Periconicin B is isolated from the endophytic fungus Periconia atropurpurea, associated with Xylopia aromatica . The stereoselective synthesis of pericosine B and pericosine C using a ring-closing metathesis approach has been reported .
Molecular Structure Analysis
Periconicin B has a molecular formula of C20H28O4 . It is a fusicoccane diterpene .
Chemical Reactions Analysis
Periconicin A was found to be a more potent anti-microbial agent than periconicin B against B. subtilis, Klebsiella pneumoniae, and the opportunistic human pathogen Proteus vulgaris (ATCC 3851) using a microtiter broth dilution method .
Physical And Chemical Properties Analysis
Periconicin B has an average mass of 332.434 Da and a monoisotopic mass of 332.198761 Da . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Anticancer Activity
Periconicin B has shown potent cytotoxic activity against certain mammalian cell lines, including HeLa (cervical cancer) and CHO (Chinese hamster ovary). It decreased cell viability of HeLa cells and CHO cells with an IC50 of 8.0 μM, showing potency similar to that of cisplatin, a well-known antineoplastic agent .
Antimicrobial Activity
Periconicin A, a compound related to periconicin B, has demonstrated potent inhibitory activity against agents of human mycoses, including Candida albicans, Trichophyton mentagrophytes, and T. rubrum .
Anti-HIV Activity
Pericochlorosin B, another compound from the same genus, acts as an anti-human immunodeficiency virus (HIV) agent .
Cytotoxic Agents
Peribysin D and pericosine A, also from the Periconia genus, have been identified as potent cytotoxic agents .
Anti-Inflammatory Agent
Periconianone A, yet another compound from the same genus, has been identified as an anti-inflammatory agent .
Natural Product Diversity
The Periconia genus, which includes periconicin B, is known for its natural product diversity. It produces a wide range of secondary metabolites, including terpenoids, polyketides, cytochalasans, macrosphelides, cyclopentenes, aromatic compounds, and carbohydrate derivatives .
Future Directions
Mechanism of Action
Target of Action
Periconicin B, a compound isolated from the endophytic fungus Periconia atropurpurea, has been found to exhibit potent cytotoxic activity against two mammalian cell lines: HeLa (cervical cancer) and CHO (Chinese hamster ovary) cells . These cell lines are the primary targets of Periconicin B.
Mode of Action
It has been observed that periconicin b decreases the cell viability of hela and cho cells . This suggests that Periconicin B may interact with cellular components or processes essential for cell survival, leading to cell death.
Biochemical Pathways
Given its cytotoxic effects on hela and cho cells, it is likely that periconicin b interferes with key cellular processes such as dna replication, protein synthesis, or cell division .
Result of Action
Periconicin B has been shown to decrease the viability of HeLa and CHO cells, indicating a cytotoxic effect . This suggests that Periconicin B could potentially be used as an anticancer agent, particularly against cervical cancer and cancers that show similar sensitivity to this compound.
properties
IUPAC Name |
(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSXIGJWWQDCU-MQXYCBHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
periconicin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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